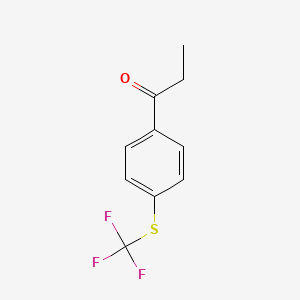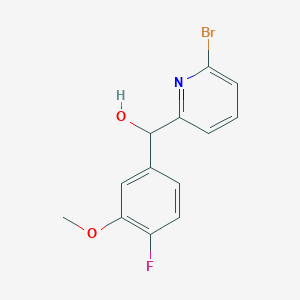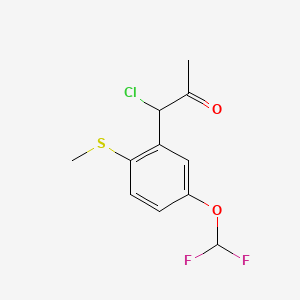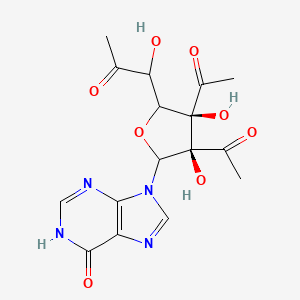
1,1'-((2R,3R,4R,5R)-3,4-dihydroxy-2-(1-hydroxy-2-oxopropyl)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-3,4-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Triacetylinosine is an organic compound with the chemical formula C16H18N4O8. It is derived from inosine through an acetylation reaction, where three hydroxyl groups are replaced by acetyl groups . This compound is known for its applications in biochemical and biomedical research.
准备方法
2’,3’,5’-Triacetylinosine is typically synthesized by acetylating inosine. The acetylation process involves using acetic anhydride and a catalyst to add acetyl groups to the three hydroxyl positions of inosine . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
化学反应分析
2’,3’,5’-Triacetylinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2’,3’,5’-Triacetylinosine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies involving RNA modification and structure.
Industry: It is used in the production of various biochemical reagents and as a precursor for more complex molecules.
作用机制
The mechanism of action of 2’,3’,5’-Triacetylinosine involves its interaction with specific molecular targets and pathways. It has been shown to bind to pyridinium ions, which can influence various biochemical processes . The compound’s ability to inhibit cancer cell growth is attributed to its interference with cellular replication mechanisms.
相似化合物的比较
2’,3’,5’-Triacetylinosine is unique due to its specific acetylation pattern. Similar compounds include:
Inosine: The parent compound from which 2’,3’,5’-Triacetylinosine is derived.
Adenosine: Another nucleoside with similar biochemical properties.
Guanosine: A nucleoside that shares structural similarities but differs in its biological activity.
属性
分子式 |
C16H18N4O8 |
|---|---|
分子量 |
394.34 g/mol |
IUPAC 名称 |
9-[(3R,4R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H18N4O8/c1-6(21)10(24)11-15(26,7(2)22)16(27,8(3)23)14(28-11)20-5-19-9-12(20)17-4-18-13(9)25/h4-5,10-11,14,24,26-27H,1-3H3,(H,17,18,25)/t10?,11?,14?,15-,16+/m1/s1 |
InChI 键 |
NNFMEMRUKASWCU-WQRVYMFESA-N |
手性 SMILES |
CC(=O)C(C1[C@@]([C@@](C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O |
规范 SMILES |
CC(=O)C(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




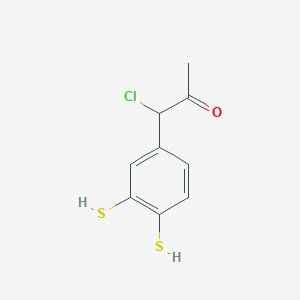
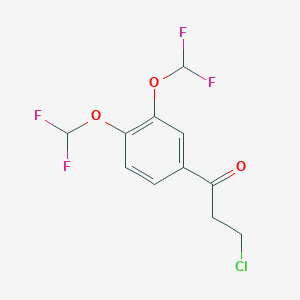


![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
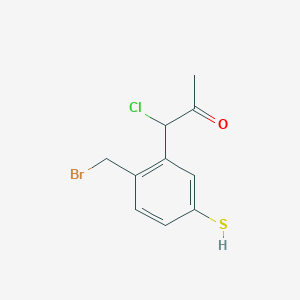
![[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
